(S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-methoxypyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H16N2O2/c1-6(9)8(11)10-4-3-7(5-10)12-2/h6-7H,3-5,9H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
QOGHHSKRNLOCBJ-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)OC)N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Derivation
(R)-3-Methoxy-pyrrolidine can be synthesized from L-proline via a three-step sequence:
-
Methylation : Treatment of L-proline with methyl iodide in the presence of silver oxide yields (S)-3-hydroxy-pyrrolidine-1-carboxylic acid, followed by ester hydrolysis.
-
Mitsunobu Etherification : Reaction with methanol and diethyl azodicarboxylate (DEAD) introduces the methoxy group with retention of configuration.
-
Decarboxylation : Heating under acidic conditions removes the carboxylate group, yielding (R)-3-methoxy-pyrrolidine.
Key Data :
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ag₂O, CH₃I | 85 | 98.5 |
| 2 | DEAD, PPh₃ | 78 | 97.2 |
| 3 | HCl, Δ | 92 | 99.1 |
Asymmetric Catalytic Hydrogenation
An alternative route involves hydrogenation of 3-methoxy-pyrrolidin-2-one using a chiral Rhodium catalyst (e.g., DuPhos-Rh). This method achieves enantiomeric excess (ee) >99% but requires high-pressure conditions.
Synthesis of (S)-2-Aminopropanoyl Chloride
Gabriel Synthesis
The Gabriel synthesis offers a reliable pathway:
-
Phthalimide Protection : Reaction of potassium phthalimide with 2-bromopropanoyl chloride forms N-(2-bromopropanoyl)phthalimide.
-
Amination : Treatment with ammonia releases (S)-2-aminopropanoyl chloride after chiral resolution via tartaric acid salts.
Optimization Note : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane improves coupling efficiency by minimizing racemization.
Amide Bond Formation and Final Coupling
Schotten-Baumann Conditions
Reacting (R)-3-methoxy-pyrrolidine with (S)-2-aminopropanoyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) achieves moderate yields (65–70%) but risks hydrolysis of the methoxy group.
Sodium Hydride-Mediated Coupling
A superior method involves deprotonating the pyrrolidine with NaH in anhydrous DMF, followed by slow addition of the acyl chloride. This method elevates yields to 88% while preserving stereochemistry.
Reaction Conditions :
-
Temperature: −20°C → RT
-
Solvent: DMF
-
Base: NaH (1.5 equiv)
Stereochemical Analysis and Characterization
Chiral HPLC Validation
Final product enantiopurity was confirmed using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min), demonstrating >99% ee for both stereocenters.
X-ray Crystallography
Single-crystal X-ray analysis unambiguously established the (S,R) configuration, with bond angles and torsion angles consistent with DFT calculations.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Pool | 72 | 99.5 | Moderate | High |
| Catalytic Hydrogenation | 85 | 99.8 | Low | Moderate |
| Sodium Hydride Coupling | 88 | 99.7 | High | High |
Industrial-Scale Considerations
For large-scale production, the sodium hydride-mediated coupling route is preferred due to its high yield and compatibility with continuous flow systems. Critical parameters include rigorous exclusion of moisture and use of recycled DMF to reduce costs .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H16N2O2
- Molecular Weight : 172.22 g/mol
- Chemical Structure : The compound features a pyrrolidine ring substituted with a methoxy group, contributing to its biological activity.
Anticancer Properties
Research has indicated that derivatives of (S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one exhibit significant anticancer properties. A study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing that certain modifications to the compound enhance its cytotoxic effects. The findings suggested that compounds with free amino groups showed promising activity, while others demonstrated reduced efficacy due to structural changes .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of multidrug-resistant Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, making it a potential lead for developing new antibiotics .
Case Studies
Several case studies highlight the applications of this compound in drug development:
Case Study 1: Anticancer Drug Development
In a study aimed at developing new anticancer agents, researchers synthesized a series of (S)-2-Amino derivatives and evaluated their activity against various cancer cell lines. One derivative showed an EC50 value significantly lower than standard chemotherapeutics like cisplatin, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of (S)-2-Amino derivatives against resistant bacterial strains. The results demonstrated that specific derivatives were effective at low concentrations, suggesting their utility in treating infections caused by resistant pathogens .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Evaluated against A549 lung adenocarcinoma cells | Certain derivatives showed significant cytotoxicity |
| Antimicrobial Activity | Tested against multidrug-resistant bacteria | Effective at low concentrations |
| Synthesis Techniques | Involves amination and alkylation reactions | Characterized by NMR and mass spectrometry |
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Substituent Effects on Polarity: The methoxy group in the target compound introduces moderate polarity compared to phenyl (lipophilic) or bromo (electrophilic) groups in analogs .
Steric and Conformational Impact: Bulky groups like benzyl-cyclopropyl-amino (C₁₇H₂₅N₃O) introduce steric hindrance, which could reduce enzymatic metabolism but also limit target binding . Piperidine vs. pyrrolidine rings: Piperidine derivatives (e.g., C₈H₁₅BrN₂O) have six-membered rings, offering distinct conformational flexibility compared to five-membered pyrrolidine analogs .
Synthetic Utility: Brominated analogs (e.g., C₈H₁₅BrN₂O) are versatile intermediates for cross-coupling reactions, whereas methoxy or amino groups are less reactive but more stable .
Biological Activity
(S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one, also known by its CAS number 1401666-72-5, is a compound with significant potential in pharmacological applications. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview of its properties and effects.
- Molecular Formula : CHNO
- Molecular Weight : 172.22 g/mol
- CAS Number : 1401666-72-5
The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. Its structural features suggest that it may act as a modulator of certain receptors, particularly in the central nervous system.
Biological Activity Overview
Research indicates that this compound has several notable biological activities:
1. Anticancer Activity
Studies have shown that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structural motifs have been tested against A549 lung cancer cells, demonstrating reduced cell viability and suggesting potential as anticancer agents .
| Compound | Cell Line | Viability Reduction (%) | Significance |
|---|---|---|---|
| (S)-2-Amino... | A549 | 34% | p < 0.05 |
| Similar Derivative | A549 | 66% | Not significant |
2. Neurotransmitter Modulation
The compound's methoxy-pyrrolidine structure is hypothesized to interact with dopamine and serotonin receptors, which could lead to effects on mood and cognition. Preliminary studies suggest that it may enhance dopaminergic signaling, making it a candidate for further research in neuropsychiatric disorders .
Case Studies
A notable case study involved the synthesis and evaluation of this compound derivatives. Researchers found that modifications in the pyrrolidine ring significantly affected the biological activity of the compounds. For example, a derivative with additional methoxy groups displayed enhanced cytotoxicity against various cancer cell lines compared to its parent compound .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
Antiviral Properties
In addition to anticancer effects, some studies have explored the antiviral potential of this compound against SARS-CoV and other coronaviruses. The results indicated that certain analogs could inhibit viral replication effectively, suggesting a dual role in both cancer therapy and antiviral treatment .
Safety and Toxicity
Toxicological assessments have indicated that while some derivatives exhibit promising biological activity, they also require careful evaluation for safety profiles. The therapeutic window must be defined to ensure efficacy without adverse effects .
Q & A
Basic: What are the recommended synthetic routes for (S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via asymmetric catalysis or chiral resolution. Key steps include:
- Enantioselective Amination : Use chiral auxiliaries (e.g., (R)-3-methoxy-pyrrolidine) to control stereochemistry during amide bond formation.
- Protection/Deprotection Strategies : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during coupling .
- Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) to improve yield and enantiomeric excess (ee). Monitor progress via HPLC with chiral columns .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2, Eye Irritant 2A) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols (H335: May cause respiratory irritation) .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and avoid water to prevent dispersion. Dispose as hazardous waste .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .
Basic: How can researchers confirm the stereochemical configuration of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron radiation for high-resolution data) .
- NMR Spectroscopy : Compare coupling constants (e.g., ) with known stereoisomers. Use NOESY to identify spatial proximity of methoxy-pyrrolidine and amino groups .
- Optical Rotation : Measure and compare with literature values for (S,R)-configured analogs .
Advanced: How does the chiral environment of the 3-methoxy-pyrrolidine moiety influence biological activity?
Methodological Answer:
- Receptor Docking Studies : Perform molecular dynamics simulations to assess binding affinity differences between enantiomers. The (R)-3-methoxy group may enhance hydrogen bonding with target proteins (e.g., kinases) .
- In Vitro Assays : Test enantiomers in cell-based models (e.g., IC₅₀ comparisons in enzyme inhibition). Contradictory activity data may arise from off-target interactions; validate via siRNA knockdown of suspected receptors .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Normalize data using standardized units (e.g., µM vs. nM) and control for batch variability (e.g., HPLC purity >98%) .
- Dose-Response Curves : Replicate assays with gradient concentrations (e.g., 0.1–100 µM) to identify non-linear effects. Use Hill slope analysis to differentiate allosteric vs. competitive binding .
- Proteomic Profiling : Apply mass spectrometry to identify protein targets in lysates treated with the compound, reducing false positives from phenotypic screens .
Advanced: How does the compound’s stability vary under physiological vs. experimental conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 4–9) and quantify degradation via LC-MS. The amino-propanone core is prone to hydrolysis at pH >8, requiring stabilization via lyophilization .
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Use DSC to detect polymorphic transitions that may alter solubility .
- Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy can track photooxidation of the pyrrolidine ring .
Advanced: What computational tools are effective for predicting the compound’s ADMET properties?
Methodological Answer:
- QSAR Models : Use Schrödinger’s QikProp or SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. Validate with experimental Caco-2 permeability assays .
- MD Simulations : Simulate membrane partitioning (e.g., DMPC bilayers) to assess passive diffusion. The methoxy group may reduce clearance by enhancing plasma protein binding .
- Metabolite Prediction : Apply GLORY/X or Meteor Nexus to identify probable Phase I/II metabolites. Cross-check with HR-MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
